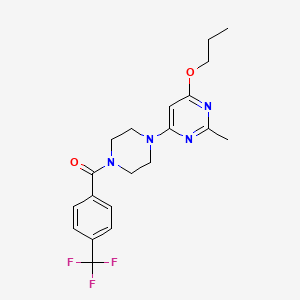
(4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C20H23F3N4O2 and its molecular weight is 408.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
Compounds with similar structures have been known to interact with their targets by binding to active sites, causing conformational changes, and modulating the activity of the target .
Pharmacokinetics
The trifluoromethyl group could impact the compound’s metabolic stability .
Result of Action
Based on its structure, it could potentially modulate the activity of its targets, leading to downstream effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s stability or its interaction with its targets .
生物活性
The compound (4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, a pyrimidine derivative, and a trifluoromethylphenyl group. These structural components contribute to its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N4O |
| Molecular Weight | 374.9 g/mol |
| CAS Number | 946324-03-4 |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It may act as an antagonist or modulator at various receptors, influencing pathways related to neuropharmacology.
- Neurotransmitter Interactions : The compound is hypothesized to interact with serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .
Pharmacological Effects
Research indicates that the compound exhibits various pharmacological effects:
- Antidepressant Activity : Similar compounds have shown potential antidepressant effects due to their ability to modulate neurotransmitter levels.
- Antimicrobial Properties : The trifluoromethyl group is associated with enhanced antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus .
- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against cancer cell lines, indicating potential applications in oncology .
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of derivatives containing trifluoromethyl groups. The results indicated that these compounds exhibited significant growth inhibition against Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) observed .
Study 2: Neuropharmacological Effects
In another investigation, the compound's effects on neurotransmitter systems were assessed using molecular docking studies. The findings suggested strong interactions between the trifluoromethyl group and enzyme active sites, potentially enhancing the biological activity of the compound through improved binding affinity .
Study 3: Cytotoxicity Assessment
Research focused on the cytotoxic effects of similar compounds against MCF-7 breast cancer cells. The results showed that modifications in structure significantly influenced cytotoxicity, highlighting the importance of the pyrimidine moiety in enhancing therapeutic efficacy.
特性
IUPAC Name |
[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O2/c1-3-12-29-18-13-17(24-14(2)25-18)26-8-10-27(11-9-26)19(28)15-4-6-16(7-5-15)20(21,22)23/h4-7,13H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSTWTABEWONIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














